
(3S)-3-(2,3-difluorophenyl)pyrrolidine;hydrochloride
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Overview
Description
(3S)-3-(2,3-difluorophenyl)pyrrolidine;hydrochloride is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a pyrrolidine ring substituted with a 2,3-difluorophenyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(2,3-difluorophenyl)pyrrolidine;hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the 2,3-Difluorophenyl Group: The 2,3-difluorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorinated aromatic compound.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(2,3-difluorophenyl)pyrrolidine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and other electrophiles or nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
(3S)-3-(2,3-difluorophenyl)pyrrolidine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3S)-3-(2,3-difluorophenyl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and target involved.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-(2,3-difluorophenyl)pyrrolidine
- (3S)-3-(2,3-difluorophenyl)pyrrolidine;hydrobromide
- (3S)-3-(2,3-difluorophenyl)pyrrolidine;hydroiodide
Uniqueness
(3S)-3-(2,3-difluorophenyl)pyrrolidine;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly suitable for certain applications where solubility and stability are critical factors.
Biological Activity
(3S)-3-(2,3-difluorophenyl)pyrrolidine;hydrochloride is a fluorinated pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in drug development.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a difluorophenyl group, which enhances its lipophilicity and biological activity. The presence of fluorine atoms is known to influence the pharmacokinetic and pharmacodynamic profiles of compounds, making them more suitable for drug development.
Antimicrobial Activity
Research indicates that pyrrolidine derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that certain fluorinated pyrrolidines can inhibit the growth of various pathogenic bacteria and fungi. This is attributed to their ability to disrupt microbial cell membranes or interfere with essential metabolic pathways.
Compound | Activity Type | Target Organisms | Reference |
---|---|---|---|
This compound | Antimicrobial | Bacteria, Fungi | |
Fluorinated Pyrrolidines | Antifungal | Candida spp. |
Antiparasitic Activity
The compound has also been investigated for its antiparasitic effects. It has shown promise as a potential inhibitor for Trypanosoma brucei and Trypanosoma cruzi, the causative agents of African sleeping sickness and Chagas disease, respectively. This activity is particularly significant given the limited treatment options available for these diseases.
- Mechanism : The mechanism involves the inhibition of key enzymes in the metabolic pathways of these parasites, leading to their death or reduced viability.
Anticancer Potential
Emerging studies suggest that this compound may exhibit anticancer properties. Its structural similarity to known anticancer agents allows for potential interactions with various cancer cell receptors.
- Case Study : In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induced apoptosis and inhibited cell proliferation through mechanisms involving cell cycle arrest.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Fluorination : The presence of fluorine atoms enhances binding affinity to biological targets.
- Pyrrolidine Ring : The five-membered nitrogen-containing ring contributes to the compound's ability to interact with various receptors and enzymes.
Applications in Drug Development
Given its promising biological activities, this compound serves as a valuable building block in the synthesis of novel pharmaceuticals targeting:
- Neurological Disorders : As a potential therapeutic agent for conditions such as depression and anxiety.
- Infectious Diseases : Development of new treatments for parasitic infections.
- Cancer Therapy : Exploration as an adjunct therapy in cancer treatment regimens.
Properties
Molecular Formula |
C10H12ClF2N |
---|---|
Molecular Weight |
219.66 g/mol |
IUPAC Name |
(3S)-3-(2,3-difluorophenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H11F2N.ClH/c11-9-3-1-2-8(10(9)12)7-4-5-13-6-7;/h1-3,7,13H,4-6H2;1H/t7-;/m1./s1 |
InChI Key |
AGTSJGLGAUMUGZ-OGFXRTJISA-N |
Isomeric SMILES |
C1CNC[C@@H]1C2=C(C(=CC=C2)F)F.Cl |
Canonical SMILES |
C1CNCC1C2=C(C(=CC=C2)F)F.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.